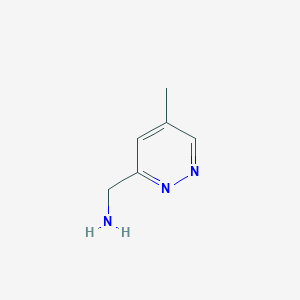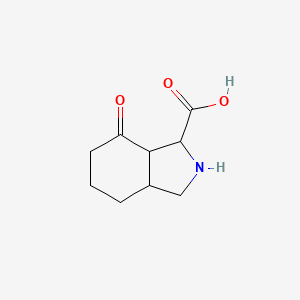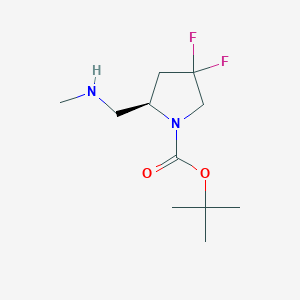
(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine
Übersicht
Beschreibung
(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine, also known as Boc-DFP, is a synthetic compound that has been used in a wide range of scientific research applications. It is a chiral aminomethyl pyrrolidine that has been widely used in organic chemistry and pharmaceutical research. Boc-DFP has been used in a variety of laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Synthesis of Nonproteinogenic Amino Acids
(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine has been used as a starting material in the synthesis of various nonproteinogenic amino acids. These include open-chain amino acids, α-aminocycloalkanecarboxylic acids, and heterocyclic α-amino acids containing pyrrolidine and other rings. This demonstrates its utility in creating diverse amino acid structures (Seebach, Dziadulewicz, Behrendt, Cantoreggi, & Fitzi, 1989).
Organocatalysis
The compound is also involved in organocatalysis, particularly in the synthesis of stereoselective molecules. For instance, it has been used in the preparation of Proline-2-triethyl-ethylamide hexafluorophosphate, an organocatalyst, demonstrating its role in facilitating certain chemical reactions (Srivastava, 2022).
Asymmetric Synthesis
Asymmetric synthesis, crucial for producing optically active compounds, is another application. The compound has been used in the asymmetric synthesis of N-substituted pyrrolidines, highlighting its significance in creating chiral molecules (Harrison & O’Brien, 2001).
Lithium Polymer Electrolytes
In the field of material science, particularly in the development of lithium polymer electrolytes, difluoroalkoxyborane compounds, potentially related to (R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine, have been explored. These studies focus on improving ionic conductivities and understanding the interactions of different components within electrolytes (Zygadło‐Monikowska et al., 2007).
Rhodium-Catalyzed Amidation
The compound is also pertinent in rhodium-catalyzed amidation processes. These processes facilitate the creation of N-Boc protected arylamines, a class of compounds with various applications in organic chemistry (Grohmann, Wang, & Glorius, 2013).
Palladium-Catalyzed Arylation
Palladium-catalyzed α-arylation using N-Boc pyrrolidine, which can involve compounds like (R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine, is another application. This process is significant in synthesizing complex organic molecules, such as alkaloids and pharmaceuticals (Barker, McGrath, Klapars, Stead, Zhou, Campos, & O’Brien, 2011).
Pharmaceutical Intermediate Synthesis
In pharmaceutical research, (R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine can be a key intermediate in the synthesis of various drugs. For instance, its derivatives have been used in synthesizing sigma-1 receptor modulators, demonstrating its role in developing therapeutic agents (Kuznecovs, Baskevics, Orlova, Belyakov, Domraceva, Vorona, & Veinberg, 2020).
Eigenschaften
IUPAC Name |
tert-butyl (2R)-4,4-difluoro-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-8(15)6-14-4/h8,14H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLHTVXAQWRDGH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CNC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@@H]1CNC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1404929.png)
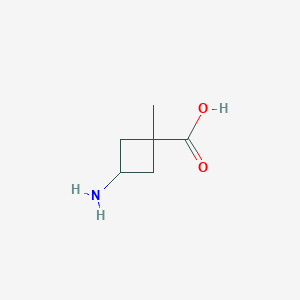
![5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1404932.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride](/img/structure/B1404933.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)
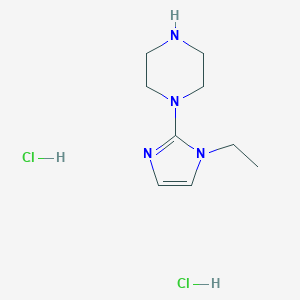
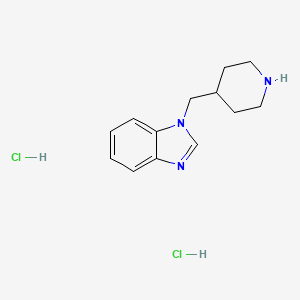

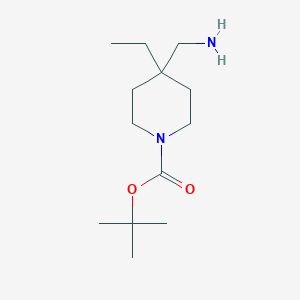
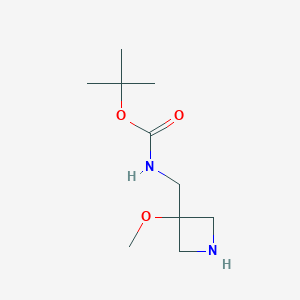
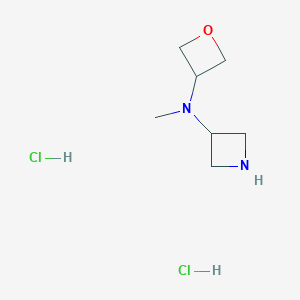
![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)
